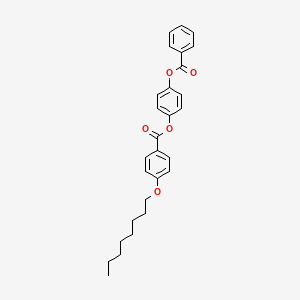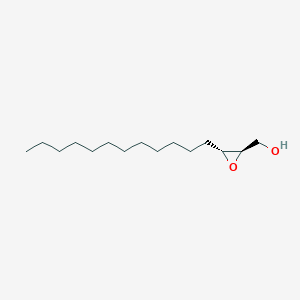
Oxiranemethanol, 3-dodecyl-, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanol, 3-dodecyl-, (2R,3R)-: is an organic compound with the molecular formula C15H30O2 . It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R,3R) notation indicates the specific configuration of its stereocenters. This compound is part of the oxirane family, which is characterized by a three-membered ring containing an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-dodecyl-, (2R,3R)- typically involves the epoxidation of alkenes. One common method is the reaction of 3-dodecene with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of Oxiranemethanol, 3-dodecyl-, (2R,3R)- may involve the use of catalysts to enhance the reaction efficiency. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the presence of hydrogen peroxide to achieve the epoxidation of 3-dodecene. This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxiranemethanol, 3-dodecyl-, (2R,3R)- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products. Common nucleophiles include halides, amines, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halohydrins and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Oxiranemethanol, 3-dodecyl-, (2R,3R)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and development.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate to investigate the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: Oxiranemethanol, 3-dodecyl-, (2R,3R)- has potential applications in medicinal chemistry. It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is utilized in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and engineering.
Mécanisme D'action
The mechanism of action of Oxiranemethanol, 3-dodecyl-, (2R,3R)- involves its interaction with molecular targets through its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Oxiranemethanol, ®-: A similar compound with a different stereochemical configuration.
Glycidol: Another oxirane compound with a shorter carbon chain.
Epichlorohydrin: An epoxide with a chlorine substituent.
Uniqueness: Oxiranemethanol, 3-dodecyl-, (2R,3R)- is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties compared to shorter-chain oxiranes. This long chain enhances its hydrophobicity and makes it suitable for applications requiring amphiphilic properties.
Propriétés
Numéro CAS |
165880-19-3 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
[(2R,3R)-3-dodecyloxiran-2-yl]methanol |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-15(13-16)17-14/h14-16H,2-13H2,1H3/t14-,15-/m1/s1 |
Clé InChI |
FMRUDTZNVVEANW-HUUCEWRRSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@@H]1[C@H](O1)CO |
SMILES canonique |
CCCCCCCCCCCCC1C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


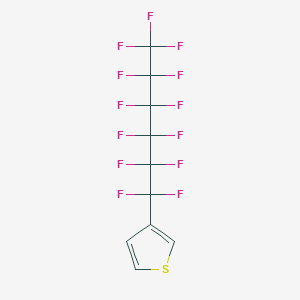
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
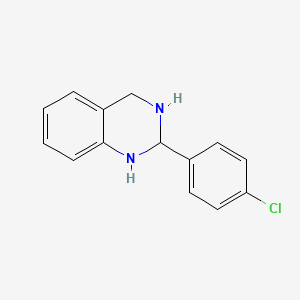
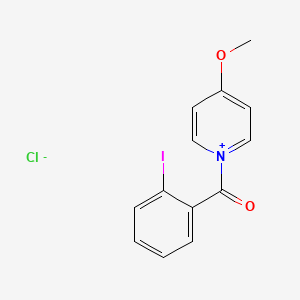


![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)
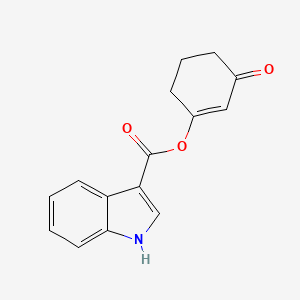

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

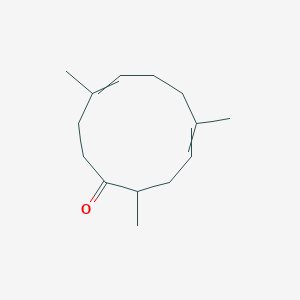
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
